1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one
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Overview
Description
1-(3-Oxa-9-azabicyclo[331]nonan-9-yl)-2-phenylbutan-1-one is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms incorporated into the ring system
Mechanism of Action
Target of Action
The primary target of 1-(3-Oxa-9-azabicyclo[33It is known that 9-azabicyclo[331]nonane derivatives, which are structurally similar, are often involved in the oxidation of alcohols to afford the corresponding carbonyl compounds .
Mode of Action
It is known that 9-azabicyclo[331]nonane derivatives can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one may also interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common approach is the radical cyclization method, which can be mediated by reagents such as samarium(II) iodide (SmI2) to achieve the desired ring closure . Another method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO along with copper(I) triflate and 4,4′-dimethoxy-2,2′-bipyridine (MeO bpy) as a catalytic system.
Reduction: Raney nickel as a catalyst under hydrogen atmosphere.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, and thiophosgene in the presence of potassium carbonate.
Major Products
Oxidation: Corresponding carbonyl compounds (aldehydes and ketones).
Reduction: Amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemical agents and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes
Uniqueness
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one is unique due to its incorporation of both oxygen and nitrogen atoms in the bicyclic ring system, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds that may lack the oxygen atom or have different substituents .
Properties
IUPAC Name |
1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-20-11-14/h3-5,7-8,14-16H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPIKGYNSQCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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